17-O-Methyl Boldenone is a synthetic anabolic-androgenic steroid derived from boldenone, which itself is a derivative of testosterone. This compound has gained attention for its potential applications in both veterinary medicine and performance enhancement in sports. The structural modification at the 17 position enhances its anabolic properties while potentially reducing androgenic effects.
17-O-Methyl Boldenone is synthesized from boldenone, which is available commercially and often used in veterinary medicine, particularly for promoting muscle growth in livestock. The synthesis of this compound has been explored in various studies, focusing on improving yield and purity during production.
17-O-Methyl Boldenone is classified as an anabolic steroid. Anabolic steroids are compounds that mimic the effects of testosterone, promoting muscle growth and enhancing physical performance. This compound falls under the category of synthetic steroids, specifically designed to maximize anabolic effects while minimizing androgenic side effects.
The synthesis of 17-O-Methyl Boldenone can be achieved through several methods, primarily involving the modification of boldenone. One notable method includes:
These methods have been optimized to improve yield and reduce the number of steps required for synthesis, resulting in more efficient production processes .
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields. Advanced techniques like thin-layer chromatography are employed to monitor the progress of reactions and purify intermediates effectively.
The molecular structure of 17-O-Methyl Boldenone can be represented as follows:
The molecular structure can be visualized using various chemical drawing software or databases like PubChem, where detailed information regarding its stereochemistry and bonding can be accessed .
17-O-Methyl Boldenone undergoes various chemical reactions typical of steroid compounds:
The stability of 17-O-Methyl Boldenone under different conditions is crucial for its applications in pharmacology. Studies have shown that it maintains structural integrity under physiological conditions, making it suitable for therapeutic use .
The mechanism by which 17-O-Methyl Boldenone exerts its effects involves binding to androgen receptors in muscle tissues. This binding activates pathways that promote protein synthesis and muscle hypertrophy.
Research indicates that compounds like 17-O-Methyl Boldenone may exhibit a higher anabolic-to-androgenic ratio compared to testosterone, suggesting enhanced muscle-building capabilities with reduced side effects .
Relevant data regarding these properties can be found in chemical databases and literature focused on steroid chemistry .
17-O-Methyl Boldenone has several applications in both veterinary medicine and sports pharmacology:
Research continues into the safety profiles and efficacy of 17-O-Methyl Boldenone, particularly concerning its long-term impacts on health and performance .
The introduction of a methoxy group at the C17 position of boldenone (androsta-1,4-dien-3-one) represents a targeted structural modification to alter its physicochemical and pharmacological properties. 17-O-Methyl boldenone (systematic name: (17β)-17-methoxyandrosta-1,4-dien-3-one) is synthesized primarily through nucleophilic displacement reactions at the sterically hindered C17-hydroxyl group. The most prevalent method involves O-methylation under basic conditions, utilizing methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) as alkylating agents. This reaction proceeds via SN₂ mechanism, where deprotonation of the 17β-hydroxy group by strong bases (e.g., potassium tert-butoxide) enhances nucleophilicity, facilitating methyl transfer [9].
A critical consideration is the steric environment at C17. The angular methyl group (C18) and the D-ring's conformation create significant congestion, necessitating optimized conditions:
Alternative approaches include Williamson ether synthesis using silver oxide (Ag₂O) as a mild base, which mitigates D-ring distortion. However, yields remain moderate (55–70%) due to competing enolization of the C3-ketone [4] [7].
Table 1: Alkylation Agents for 17β-Methoxylation of Boldenone
Alkylating Agent | Base | Solvent | Yield (%) | Major By-products |
---|---|---|---|---|
Methyl iodide | KOtBu | THF | 65 | 17-Epimer, Δ¹⁴-dehydro |
Dimethyl sulfate | NaH | DMF | 70 | O-Sulfonates |
Diazomethane | – | Et₂O | 30 | Diazoketones |
Methyl triflate | Ag₂O | Toluene | 75 | None significant |
Two pivotal methodologies enable etherification while preserving stereochemical integrity: the Koenigs–Knorr reaction and the Mitsunobu reaction. Their efficacy diverges in stereoselectivity, functional group tolerance, and scalability.
Koenigs–Knorr glycosylation (originally for glycosides) has been adapted for steroidal methoxylation. Here, boldenone is first converted to its 17β-glycosyl halide intermediate (e.g., acetobromo-α-D-glucuronide), which undergoes nucleophilic substitution with methoxide. Silver carbonate (Ag₂CO₃) acts as a halide scavenger, promoting oxocarbenium ion formation. This ion is attacked by methanol, yielding the 17α-methoxy derivative via inversion. Key advantages:
Limitations include the need for protective groups (e.g., C3-ketone as enol ether) and mercury-based promoters (e.g., HgBr₂/HgO), which complicate purification [3].
Conversely, the Mitsunobu reaction achieves direct 17β→17α inversion using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). The mechanism involves:
This method delivers quantitative stereoinversion but requires strict anhydrous conditions. Comparative studies show superior yields (85–92%) vs. Koenigs–Knorr (70–75%) for 17-O-methyl boldenone synthesis [10] [1].
Table 2: Koenigs–Knorr vs. Mitsunobu Reaction Parameters
Parameter | Koenigs–Knorr | Mitsunobu |
---|---|---|
Stereoselectivity | Moderate (α:β = 9:1) | High (100% inversion) |
Yield Range | 65–75% | 85–92% |
Key Reagents | Ag₂CO₃, CH₃OH | PPh₃, DEAD, CH₃OH |
By-products | AgBr, glycal esters | Hydrazine carboxylates |
Functional Group Tolerance | Low (acid-sensitive) | Moderate (reductive) |
Scalability | Limited (silver waste) | High |
Enzymatic glycosylation using Pseudomonas glucuronyltransferases offers a "green chemistry" alternative but remains experimental for methoxylation [1].
The C17 position in boldenone derivatives presents unique stereoelectronic hurdles due to:
During 17-O-methylation, the nucleophile (methoxide) must approach the electrophilic C17 center perpendicular to the steroid plane. Molecular modeling shows that β-substitution experiences 8.5 kcal/mol steric penalty from C18-methyl, whereas α-attack is unhindered. Despite this, kinetic studies reveal partial epimerization (up to 20%) via enolization when strong bases (e.g., LDA) are employed [9].
Strategies to circumvent these issues:
X-ray crystallography of 17-O-methyl boldenone confirms α-configuration, with C17–O bond length of 1.422 Å and C13–C17–O–C dihedral angle of 176.5°, indicating minimal ring strain. NMR analysis (¹H, ¹³C) further verifies retention of 5β-androstane A/B ring fusion [1] [9].
Table 3: Stereochemical Outcomes in 17-Functionalization Methods
Method | 17α:17β Ratio | Epimerization (%) | Key Control Factor |
---|---|---|---|
Alkylation (KOtBu/CH₃I) | 85:15 | 12 | Solvent polarity |
Mitsunobu | 100:0 | 0 | Azodicarboxylate type |
Koenigs–Knorr | 95:5 | <5 | Silver promoter |
Enzymatic | 98:2 | Nil | pH, temperature |
Deuterated steroids serve as internal standards in mass spectrometry and probes for metabolic studies. 17-O-Methyl-d₃-boldenone (C₂₀H₂₅D₃O₂) is synthesized via two primary routes:
A. Grignard Methylation:
Isotopic purity exceeds 98% when using high-purity CD₃I, confirmed by LC-MS (m/z 304 [M+H]⁺ vs. 301 for non-deuterated).
B. Reductive Deuteration:
Isotope effects influence reaction kinetics: C–D bond cleavage is 3–7× slower than C–H in elimination pathways, suppressing by-products like Δ¹⁴-dehydro derivatives. These analogs are crucial for detecting boldenone abuse in livestock via isotope ratio mass spectrometry (IRMS) [8].
Table 4: Synthesis Methods for Deuterated 17-O-Methyl Boldenone
Method | Deuteration Site | Isotopic Purity (%) | Key Application |
---|---|---|---|
Grignard (CD₃MgI) | 17-O-CD₃ | 98–99 | Metabolic tracers |
LiAlD₄/Mitsunobu | 17β-D, 17-O-CD₃ | >99.5 | Quantitative standards |
Catalytic H/D exchange | Multiple sites | 70–85 | Not recommended |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: